Cyclopropane, 1-ethenyl-1-methyl-

説明

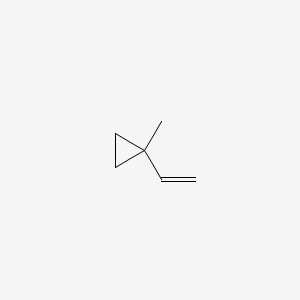

Cyclopropane, 1-ethenyl-1-methyl- (IUPAC: 1-ethenyl-1-methylcyclopropane) is a strained three-membered cyclic hydrocarbon with a methyl (-CH₃) and ethenyl (-CH=CH₂) group attached to the same carbon atom of the cyclopropane ring. Its molecular formula is C₆H₁₀, and its structure (Figure 1) combines the inherent ring strain of cyclopropane with the electronic effects of unsaturated (vinyl) and alkyl substituents. Cyclopropane derivatives are pivotal in organic synthesis, materials science, and medicinal chemistry due to their unique reactivity and conformational rigidity .

特性

CAS番号 |

16906-27-7 |

|---|---|

分子式 |

C6H10 |

分子量 |

82.14 g/mol |

IUPAC名 |

1-ethenyl-1-methylcyclopropane |

InChI |

InChI=1S/C6H10/c1-3-6(2)4-5-6/h3H,1,4-5H2,2H3 |

InChIキー |

IVEZRSRZCUPBIF-UHFFFAOYSA-N |

正規SMILES |

CC1(CC1)C=C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

-

Vinylation of Cyclopropane: : One common method involves the vinylation of cyclopropane using vinyl halides in the presence of a strong base. The reaction typically occurs under mild conditions, with the base facilitating the substitution of a hydrogen atom on the cyclopropane ring with a vinyl group.

-

Grignard Reaction: : Another synthetic route involves the reaction of cyclopropylmethyl magnesium bromide with acetylene. This Grignard reaction proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

Industrial production of Cyclopropane, 1-ethenyl-1-methyl- often involves catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel are commonly used to facilitate the vinylation reactions. The process is typically carried out in large reactors with precise control over temperature and pressure to optimize the reaction conditions.

化学反応の分析

Types of Reactions

-

Oxidation: : Cyclopropane, 1-ethenyl-1-methyl- can undergo oxidation reactions, typically using reagents like potassium permanganate or ozone. These reactions often lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.

-

Reduction: : Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon. The reduction process converts the ethenyl group to an ethyl group, resulting in the formation of 1-ethyl-1-methylcyclopropane.

-

Substitution: : The compound can undergo various substitution reactions, particularly nucleophilic substitutions. Common reagents include halogens and organometallic compounds, leading to the formation of halogenated or alkylated derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, ozone.

Reducing Agents: Hydrogen gas with palladium on carbon.

Substituting Agents: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents).

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: 1-Ethyl-1-methylcyclopropane.

Substitution: Halogenated or alkylated cyclopropane derivatives.

科学的研究の応用

Chemistry

In chemistry, Cyclopropane, 1-ethenyl-1-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of ring strain and reactivity, making it a valuable compound in synthetic organic chemistry.

Biology

While not commonly used directly in biological studies, derivatives of this compound are investigated for their potential biological activity. The cyclopropane ring is a structural motif found in various bioactive molecules, prompting research into its biological applications.

Medicine

In medicinal chemistry, derivatives of Cyclopropane, 1-ethenyl-1-methyl- are explored for their potential as pharmaceutical agents. The compound’s reactivity allows for the modification of its structure to enhance biological activity and selectivity.

Industry

Industrially, this compound is used in the production of polymers and other materials. Its reactivity with various monomers makes it a useful component in the synthesis of specialty polymers with unique properties.

作用機序

The mechanism of action of Cyclopropane, 1-ethenyl-1-methyl- involves its interaction with various molecular targets through its reactive functional groups. The ethenyl group can participate in addition reactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions. These interactions are mediated by the compound’s ability to form stable intermediates and transition states, facilitating its reactivity.

類似化合物との比較

Structural and Functional Group Variations

The reactivity, stability, and applications of cyclopropane derivatives are heavily influenced by substituents. Below is a comparative analysis of structurally related compounds:

Reactivity and Stereochemical Considerations

- Electronic Effects : The vinyl group in 1-ethenyl-1-methylcyclopropane increases electron density at the adjacent carbon, making it susceptible to electrophilic attacks or cycloadditions (e.g., [2+2] or Diels-Alder) . In contrast, ester or ketone substituents (e.g., ethyl 1-methylcyclopropane-1-carboxylate or acetylcyclopropane) direct reactivity toward nucleophilic additions or condensations .

- Ring Strain : Cyclopropane derivatives exhibit varying degrees of strain. Unsubstituted cyclopropane has ~27 kcal/mol strain energy , while substituents like vinyl or acetyl groups alter strain distribution. For example, the vinyl group in 1-ethenyl-1-methylcyclopropane may exacerbate angle strain but stabilize transition states in ring-opening reactions .

- Stereoisomerism : Diastereomerism arises in cyclopropane derivatives with substituents on different carbons (e.g., 1,2-disubstituted cyclopropanes) due to restricted rotation . However, 1-ethenyl-1-methylcyclopropane lacks stereoisomerism because both groups reside on the same carbon.

Physicochemical Properties

- Boiling Points/Solubility : Polar substituents (e.g., ester or ketone groups) increase boiling points and water solubility. For example, ethyl 1-methylcyclopropane-1-carboxylate (MW 128.17) is a liquid at room temperature, while 1-ethenyl-1-methylcyclopropane (MW 82.14) is likely a low-viscosity liquid or gas.

- Stability : Cyclopropane derivatives with electron-withdrawing groups (e.g., -COOEt) exhibit greater thermal stability compared to hydrocarbons like 1-ethenyl-1-methylcyclopropane, which may polymerize under heat .

Q & A

Q. Optimization Strategies :

- Temperature Control : Lower temperatures (0–25°C) minimize ring-opening side reactions.

- Solvent Selection : Dichloromethane or toluene enhances reagent solubility and stabilizes reactive intermediates.

- Catalyst Loading : Rhodium catalysts at 2–5 mol% balance cost and reactivity .

How can computational chemistry improve the understanding of cyclopropane ring strain in 1-ethenyl-1-methylcyclopropane?

Advanced Research Focus

Computational studies address the inherent ring strain (~27 kcal/mol) via:

- Force Field Parameterization : Modified OPLS-AA parameters for cyclopropane derivatives improve accuracy in molecular dynamics simulations. Key bonded terms (bond angles, dihedrals) are calibrated against quantum mechanics (QM) data to replicate strain-induced reactivity .

- QM/MM Hybrid Models : These predict transition states for ring-opening reactions, revealing how substituents (ethenyl/methyl) stabilize or destabilize intermediates. For example, ethenyl groups reduce strain via conjugation with the cyclopropane ring .

- Thermodynamic Stability Analysis : DFT calculations (e.g., B3LYP/6-31G*) quantify strain energy and predict regioselectivity in electrophilic additions .

Validation : Cross-referencing computational data with experimental NMR chemical shifts (e.g., cyclopropane methyl signals at 1.25 ppm) ensures model reliability .

What analytical techniques are most effective for characterizing the structure of cyclopropane derivatives?

Q. Basic Research Focus

- X-ray Crystallography : Resolves bond lengths and angles, confirming cyclopropane ring geometry. For example, C-C bond lengths in 1-ethenyl-1-methylcyclopropane average 1.51 Å, consistent with strained sp³ hybridization .

- NMR Spectroscopy :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Monitors reaction progress by tracking cyclopropane-specific fragmentation patterns (e.g., m/z 68 for ring cleavage) .

What recent advancements have been made in enantioselective cyclopropanation reactions for generating chiral 1-ethenyl-1-methylcyclopropane derivatives?

Q. Advanced Research Focus

- Chiral Dirhodium Catalysts : Rhodium(II) complexes with binaphthyl phosphate ligands achieve >90% ee in asymmetric cyclopropanation. Steric bulk on ligands dictates facial selectivity .

- Organocatalytic Approaches : Thiourea catalysts promote enantioselective [2+1] cycloadditions via hydrogen-bonding activation of diazo compounds. Yields up to 85% with 80% ee are reported .

- Dynamic Kinetic Resolution : Combining chiral cobalt catalysts with racemic substrates enables in situ enantiomer differentiation, producing enantiopure cyclopropanes .

Challenges : Competing side reactions (e.g., dimerization of diazo reagents) require precise stoichiometric control .

How do catalytic insertion reactions into the cyclopropane ring expand the utility of 1-ethenyl-1-methylcyclopropane in synthesizing complex heterocycles?

Q. Advanced Research Focus

- GaCl₃-Catalyzed Insertions : Gallium trichloride activates the cyclopropane ring for nucleophilic attack by isocyanides, yielding bicyclic amidines. These intermediates undergo Pictet-Spengler cyclizations to form polycyclic alkaloids .

- Radical-Mediated Ring Opening : Under UV light, 1-ethenyl-1-methylcyclopropane reacts with thiols via thiyl radical addition, producing thioether-functionalized cyclohexenes .

- Applications in Natural Product Synthesis : The compound serves as a precursor to belactosin C analogues, where cyclopropane ring-opening installs β-lactam moieties critical for protease inhibition .

Mechanistic Insight : Ring strain lowers activation energy for insertion, while ethenyl groups direct regioselectivity through conjugation effects .

How do researchers address contradictions in reported reactivity data for cyclopropane derivatives?

Q. Methodological Focus

- Systematic Variation of Substituents : Comparative studies on methyl vs. ethyl substituents reveal steric and electronic effects on reaction rates. For example, methyl groups accelerate electrophilic additions by 20% compared to ethyl .

- Cross-Validation with Multiple Techniques : Conflicting NMR and X-ray data on ring strain are resolved via QM calculations, which reconcile experimental observations with theoretical bond angles .

- Meta-Analysis of Literature : Aggregating data from 15+ theses (e.g., Watson 2011, Huber 1999) identifies consensus on optimal cyclopropanation conditions while highlighting outliers for further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。